Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate
Description
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O3/c1-2-15-9(14)10(11,12)7-4-3-5-8(13)6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQFBZSFRXWHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC(=O)C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Pathway
The Thieme Connect methodology employs copper bromide (CuBr) with ethyl bromodifluoroacetate reacting with 3-oxocyclohexene in tetrahydrofuran (THF) at 40°C. Critical modifications include:
- Additive Optimization : 10% v/v water/acetic acid mixture reduces enolate dimerization by 47% compared to anhydrous conditions
- Catalytic Cycle : Proposed mechanism involves Cu(I)/Cu(III) redox mediation, with TMEDA ligand enhancing turnover number to 38 cycles
Reaction monitoring via ¹⁹F NMR revealed complete consumption of starting material within 5 hours when using 0.2 eq CuBr. Yield improvements from 62% to 85% were achieved through gradient cooling (40°C → 20°C).
Solvent and Temperature Effects
Comparative studies in dimethyl sulfoxide (DMSO) versus THF demonstrated:
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| THF | 7.52 | 85 | 5 |
| DMSO | 46.7 | 72 | 18 |
| MeCN | 37.5 | 68 | 22 |
Data adapted from CN102241587A and WO2013115595A1.
Polar aprotic solvents increase reaction rate but promote ketone hydrate formation. THF’s moderate polarity balances reactivity and selectivity, particularly when maintaining temperatures below 45°C.
Metal-Mediated Coupling Approaches
Nickel-Zinc Bimetallic System
The CN102241587A patent details a Zn/NiCl₂·6H₂O catalytic system for coupling bromodifluoroacetate with 3-oxocyclohexylmagnesium bromide. Key parameters:
- Molar Ratios : Zn:Ni (20:1) achieves optimal electron transfer efficiency
- Stepwise Addition : Sequential introduction of Grignard reagent prevents β-hydride elimination
- Workup Protocol : Saturated NH₄Cl quench followed by diethyl ether extraction (6×50 mL)
Scale-up trials demonstrated consistent 83-86% yield across 100g to 10kg batches, with residual nickel content <5 ppm after activated carbon treatment.
Palladium Variants and Limitations
Early attempts using Pd(PPh₃)₄ catalysts suffered from:
- Fluoride-induced catalyst poisoning (TOF <10 h⁻¹)
- Competitive Heck pathway formation (15-22% side products)
- High catalyst loading requirements (5 mol%)
These limitations prompted the shift toward nickel-based systems in industrial applications.
Industrial Process Optimization
Continuous Flow Implementation
Pilot-scale studies comparing batch vs flow reactors:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-time yield (kg/m³·h) | 8.7 | 23.4 |
| Temperature control (±°C) | 2.5 | 0.8 |
| Catalyst lifetime (cycles) | 12 | 47 |
Continuous systems reduce thermal degradation of the difluoroacetate moiety while improving mixing efficiency.
Byproduct Management Strategies
Common impurities and mitigation approaches:
- 2,2-Difluoro-3-hydroxycyclohexyl acetate (3-7%): Controlled by molecular sieves (4Å) in reaction mixture
- Ethyl 2-fluoro-2-(3-oxocyclohexyl)acrylate : Suppressed through oxygen-free sparging (<1 ppm O₂)
- Polymerized difluoroacetate : Minimized using radical inhibitors (0.1% BHT)
Quality control specifications require ≤0.5% total impurities for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: A similar compound with a coumarin structure, known for its anti-cancer properties.
Methyl 2,2-difluoro-2-(fluorosulfonyl) acetate: Another fluorinated compound used in high-performance applications.
Uniqueness
Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate is unique due to its specific structural features, including the presence of a cyclohexyl ring and two fluorine atoms.
Biological Activity
Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate (C10H14F2O3) is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms of action, experimental findings, and potential therapeutic applications.
- Molecular Formula : C10H14F2O3
- Molecular Weight : 220.21 g/mol
- Physical State : Colorless to pale yellow liquid
- Solubility : Moderate solubility in organic solvents
The unique electronic properties imparted by the fluorine atoms enhance the compound's lipophilicity and biological activity, making it an interesting subject for medicinal chemistry research.
This compound has been shown to interact with key cellular pathways that regulate cancer cell proliferation and survival. The primary mechanism involves the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway , which is critical for the anti-cancer activity observed in non-small cell lung cancer (NSCLC) cell lines .
Key Findings:
- Inhibition of Proliferation : The compound significantly inhibits the proliferation of NSCLC cell lines.
- Induction of Apoptosis : It promotes apoptotic pathways leading to increased cell death in malignant cells.
- Cell Cycle Arrest : this compound induces cell cycle arrest, preventing further division of cancer cells .
In Vitro Studies
Research conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in:
- Reduced Migration and Invasion : The compound effectively inhibited both migration and invasion of cancer cells.
- Cell Cycle Analysis : Flow cytometry assays indicated an increase in cells arrested at the G1 phase, suggesting a halt in progression towards DNA synthesis .
In Vivo Studies
Xenograft models utilizing nude mice have shown that administration of this compound resulted in:
- Tumor Growth Suppression : Significant reduction in tumor size compared to control groups.
- Biochemical Markers : Analysis of tumor tissue indicated alterations in biomarkers associated with the PI3K/AKT/mTOR pathway, further confirming the compound's inhibitory effects on tumor growth .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-oxocyclohexanecarboxylate | C10H16O3 | Lacks fluorine; used in similar applications |
| Ethyl 2-fluoroacetate | C4H7FO2 | Contains one fluorine; used in synthetic chemistry |
| Ethyl 2,2-dichloroacetate | C4H6Cl2O2 | Contains chlorine; shows different reactivity |
This compound stands out due to its combination of a cyclohexane ring and difluorinated structure, potentially conferring unique biological properties compared to other structurally similar compounds.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
-
NSCLC Inhibition Study :
- Conducted on various NSCLC cell lines.
- Results indicated effective inhibition of cell proliferation and migration.
- Mechanistic insights revealed involvement of the EGFR/PI3K/AKT/mTOR pathway.
-
Colorectal Cancer Research :
- Investigated for its effects on colorectal cancer cells.
- Findings suggested similar inhibitory effects on malignant behaviors as observed in NSCLC studies.
Q & A
Q. Advanced
- Catalyst Screening : Replace Cu powder with Pd or Ni catalysts to reduce side reactions .
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates.
- Temperature Control : Implement flow chemistry for exothermic steps (e.g., Fe-mediated reductions) to maintain consistent heating .
Data Table :
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Catalyst | Cu powder | Pd(OAc) |
| Solvent | DMSO | DMF |
| Temperature (°C) | 50 | 80 (flow reactor) |
| Yield Improvement | 26% → 43% | 65% (preliminary) |
What computational tools are used to predict the compound’s behavior in biological systems?
Q. Advanced
- Molecular Docking : Assess binding affinity with herbicide targets (e.g., acetolactate synthase) using AutoDock Vina .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with enzymes .
Example : The 3-oxocyclohexyl group’s conformation was optimized using Gaussian09 at the B3LYP/6-31G* level, revealing a chair-like structure with axial fluorine substituents .
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Short-term : Stable at −20°C in anhydrous DCM (degradation <5% over 6 months).
- Long-term : Degrades via hydrolysis at >25°C (t = 3 weeks in humid environments) .
Precaution : Store under inert gas (N/Ar) in amber vials to prevent photolysis.
What are the environmental implications of its use in agrochemical research?
Q. Advanced
- Ecotoxicity : Aquatic toxicity (LC for Daphnia magna: 2.1 mg/L) suggests moderate risk .
- Degradation Pathways : Photolysis in water generates difluoroacetic acid (DFA), which persists in soil (half-life: 60–90 days) .
Mitigation : Incorporate biodegradable linkers (e.g., esterase-sensitive groups) to reduce bioaccumulation .
How can byproducts from its synthesis be characterized and minimized?
Q. Advanced
- Byproduct Identification : Use LC-MS/MS to detect fluorinated impurities (e.g., ethyl 2,2-difluoroacetate, m/z 135.03) .
- Process Optimization : Introduce scavenger resins (e.g., QuadraPure™) to trap unreacted iodides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
